molecular formula C18H29N3O2S B6061993 5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide

Cat. No.: B6061993
M. Wt: 351.5 g/mol
InChI Key: WHTMDGLJYFGJBG-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-20-10-7-15(8-11-20)21-9-3-4-14(12-21)19-18(22)17-6-5-16(24-17)13-23-2/h5-6,14-15H,3-4,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTMDGLJYFGJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(S3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methoxymethyl group and the piperidinyl groups. Common reagents used in these reactions include thiophene, methoxymethyl chloride, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The methoxymethyl and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound. These products can have different properties and applications, making them valuable in further research and development.

Scientific Research Applications

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methoxymethyl)-1-methylpiperidin-2-one
  • N-(1-methylpiperidin-4-yl)-3-(thiophen-2-yl)propanamide
  • 5-(methoxymethyl)-N-(piperidin-3-yl)thiophene-2-carboxamide

Uniqueness

5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity, biological activity, and potential applications compared to similar compounds. The presence of both methoxymethyl and piperidinyl groups on the thiophene ring enhances its versatility and makes it a valuable compound for various research and industrial purposes.

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